(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-18(14-20-13-12-16-8-4-2-5-9-16)19(23)22(21-15)17-10-6-3-7-11-17/h2-11,14,21H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHVHZSHPDPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-phenylethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The exact molecular pathways involved may vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
The biological and chemical behavior of pyrazolone derivatives is heavily influenced by substituents on the core scaffold. Below is a comparative analysis of the target compound with four structurally related analogs (Table 1), followed by a discussion of key findings.
Table 1: Structural and Substituent Comparison of Pyrazolone Derivatives
Substituent Effects on Electronic and Steric Properties
- Target Compound: The (2-phenylethyl)amino group at position 4 introduces a bulky, lipophilic side chain, likely enhancing membrane permeability and binding to hydrophobic targets. The 3-methyl group contributes minimal steric hindrance, allowing flexibility in molecular interactions .
- The 4-chlorophenyl substituent may improve stability via halogen bonding .
- Compound: The (2-chloroanilino)(phenyl) group introduces both steric bulk and electronic modulation via the chlorine atom, which could influence π-π stacking and hydrogen-bonding interactions .
- Compound : The 4-methylphenyl substituent provides moderate hydrophobicity, while the 2,5-diphenyl configuration creates a planar aromatic system, favoring crystallinity and stacking interactions .
Crystallographic and Structural Insights
- The target compound’s Z-configuration is conserved across analogs (e.g., ), ensuring consistent spatial orientation of substituents.
- High-resolution X-ray data for analogs (e.g., R factor = 0.034 in ) validate the precision of SHELXL refinement methods in resolving subtle conformational differences.
- Bulky substituents, such as (2-phenylethyl)amino, may induce torsional strain, as observed in similar structures , affecting packing efficiency in crystal lattices.
Biological Activity
The compound (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antioxidant properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
1. Cytotoxicity
Research indicates that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating substituted pyrazolones, it was found that certain derivatives showed higher toxicity (p < 0.05) in cancerous A431 cells compared to noncancerous HaCaT cells at all time points tested .
- The compound demonstrated a biphasic hormetic effect where low concentrations increased cell viability while high concentrations reduced it significantly .
2. Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound:
- Several studies have reported that pyrazolone derivatives possess antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage .
- In particular, the compound's ability to scavenge free radicals was evaluated using various assays (ABTS, FRAP), showing promising results .
The mechanisms underlying the biological activities of pyrazolone derivatives involve multiple pathways:
- Inhibition of Key Signaling Pathways : Some studies suggest that pyrazolone derivatives may inhibit critical signaling pathways such as PI3K/Akt and ERK 1/2, which are often implicated in cancer progression .
- Cell Migration Inhibition : The effects on cell migration were assessed using scratch assays, revealing that specific derivatives inhibited migration in both cancerous and noncancerous cell lines .
Case Study 1: Cytotoxic Evaluation
A recent study synthesized several substituted pyrazolone derivatives and evaluated their cytotoxic effects on A431 cells. The findings indicated that one derivative (Compound 5a) could reduce cell viability by up to 80% at concentrations above 0.5 mM, highlighting its potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of a series of pyrazolone compounds. The results showed that certain derivatives effectively reduced oxidative stress markers in vitro, suggesting their utility in therapeutic applications for oxidative stress-related diseases .
Comparative Data Table
The following table summarizes key findings related to the biological activity of selected pyrazolone derivatives:
| Compound | Cytotoxicity (A431) | Antioxidant Activity | Mechanism of Action |
|---|---|---|---|
| Compound 5a | 80% viability reduction at >0.5 mM | High | Inhibits PI3K/Akt signaling |
| Compound 6 | Moderate toxicity | Moderate | Scavenges free radicals |
| Compound 7 | Low toxicity | High | Inhibits cell migration |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a pyrazolone precursor with a substituted amine. Key steps include:
- Precursor preparation : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is synthesized via cyclization of hydrazine derivatives with β-keto esters .
- Aminomethylenation : Reacting the pyrazolone with 2-phenylethylamine under reflux conditions in ethanol or DMF, with pH adjustments to stabilize the enamine intermediate .
- Optimization : Temperature (70–90°C), solvent polarity (DMF enhances yield), and reaction time (6–12 hours) are critical. Catalysts like acetic acid may improve regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the Z-configuration of the aminomethylene group (δ 8.2–8.5 ppm for the imine proton) and absence of tautomeric impurities .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts from incomplete condensation .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) and fragmentation patterns matching computational simulations .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., aminomethylenation) be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., enol tautomers) and rate-determining steps .
- Isotopic Labeling : Use 15N-labeled amines to trace nitrogen incorporation into the pyrazolone ring, confirming the proposed mechanism .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies, corroborated by experimental kinetics .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, cell lines) and purity thresholds .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing phenyl with fluorophenyl) to isolate bioactivity contributors .
- Targeted Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities against hypothesized targets (e.g., COX-2) .
Q. How can molecular docking predict potential biological targets for this compound?
- Methodological Answer :
- Protein Selection : Prioritize targets with known pyrazolone interactions (e.g., kinases, inflammatory enzymes) using databases like PDB or ChEMBL .
- Docking Workflow :
Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
Grid generation around the active site (AutoDock Vina).
Score poses using MM/GBSA to rank binding energies .
- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- COX-1/COX-2 Inhibition : Use colorimetric assays (Cayman Chemical) with IC50 determination via nonlinear regression .
- Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via ELISA .
- Controls : Include indomethacin (COX inhibitor) and validate cell viability with MTT assays .
Q. How can crystallography elucidate the compound’s solid-state conformation and stability?
- Methodological Answer :
- Single-Crystal Growth : Slow evaporation from ethanol/DMF (1:1) at 4°C .
- X-ray Diffraction : Resolve Z-configuration and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the pyrazolone ring) .
- Thermal Analysis : TGA/DSC correlate crystallographic data with thermal stability (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
